N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15593938
InChI: InChI=1S/C23H23N5O2/c1-3-25-22(29)17-14-18-21(26-20-15(2)8-7-12-28(20)23(18)30)27(19(17)24)13-11-16-9-5-4-6-10-16/h4-10,12,14,24H,3,11,13H2,1-2H3,(H,25,29)
SMILES:
Molecular Formula: C23H23N5O2
Molecular Weight: 401.5 g/mol

N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC15593938

Molecular Formula: C23H23N5O2

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C23H23N5O2
Molecular Weight 401.5 g/mol
IUPAC Name N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C23H23N5O2/c1-3-25-22(29)17-14-18-21(26-20-15(2)8-7-12-28(20)23(18)30)27(19(17)24)13-11-16-9-5-4-6-10-16/h4-10,12,14,24H,3,11,13H2,1-2H3,(H,25,29)
Standard InChI Key UHMGUMDYSUGSAD-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCC4=CC=CC=C4

Introduction

N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of triazatricyclo derivatives. This compound is notable for its unique molecular structure, which includes multiple functional groups that contribute to its reactivity and potential biological activity. It is primarily used in research contexts, particularly in medicinal chemistry and materials science, due to its structural features and potential applications.

Molecular Formula and Weight

  • Molecular Formula: C25H27N5O4

  • Molecular Weight: Approximately 461.5 g/mol

Key Features

  • Tricyclic Core: The compound features a tricyclic core structure, which is characteristic of triazatricyclo derivatives.

  • Functional Groups: It includes an imino group, a carboxamide group, and a phenylethyl substituent, contributing to its chemical properties and biological activity.

InChI and SMILES Representations

  • InChI: InChI=1S/C25H27N5O4...

  • SMILES: CC1=CC=CN2C1=NC3=C(C2=O)...

Synthesis Methods

The synthesis of N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. These methods allow for the introduction of various functional groups essential for the compound's activity. Key steps include:

  • Multi-Component Reactions: Similar compounds often utilize reactions like the Biginelli reaction, which involves an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

  • Purification Techniques: Column chromatography is commonly employed to isolate the final product from reaction mixtures.

Potential Applications

This compound is of interest primarily for its potential applications in medicinal chemistry. Its unique structure and functional groups suggest potential therapeutic uses, although specific biological activities have not been extensively documented in the available literature.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 6-(2-chloro-6-fluorobenzoyl)iminoContains fluorine substituent; potential for enhanced biological activity
Ethyl 6-imino-11-methyl-propan-2-ylSimpler structure; fewer substituents
N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamideComplex tricyclic structure with multiple functional groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator